3-Bromo-N-ethyl-2-fluoroaniline
Description
Investigations into Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The directing effects of the existing substituents on the benzene (B151609) ring play a crucial role in determining the position of the incoming electrophile.
The directing effects of the substituents on 3-Bromo-N-ethyl-2-fluoroaniline are a result of the balance between inductive and resonance effects.
N-Ethylamino Group (-NHCH₂CH₃): This group is strongly activating and ortho, para-directing. byjus.com The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes these positions more susceptible to attack by electrophiles.
Fluoro Group (-F): As a halogen, fluorine is deactivating towards electrophilic attack due to its strong electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the arenium ion intermediate when attack occurs at these positions. nih.gov
Bromo Group (-Br): Similar to fluorine, bromine is a deactivating, ortho, para-directing group. researchgate.net Its inductive effect withdraws electron density from the ring, while its resonance effect directs incoming electrophiles to the ortho and para positions.
In this compound, the powerful activating and directing effect of the N-ethylamino group is expected to dominate. Therefore, electrophilic substitution is most likely to occur at the positions para and ortho to the N-ethylamino group.
Based on the directing effects, the predicted order of reactivity for the available positions on the ring is:
Predicted Site Reactivity for Electrophilic Attack
| Position | Relative to N-Ethyl Group | Relative to Fluoro Group | Relative to Bromo Group | Predicted Reactivity |
|---|---|---|---|---|
| C4 | meta | meta | ortho | Low |
| C5 | para | meta | meta | High |
The C5 position is predicted to be the most reactive site for electrophilic substitution due to being para to the strongly activating N-ethylamino group and meta to the deactivating fluoro and bromo groups. The C6 position, being ortho to both the N-ethylamino and fluoro groups, would experience some steric hindrance.
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom of this compound can be displaced by nucleophiles, particularly through nucleophilic aromatic substitution (SNAr) mechanisms.
Mechanistic studies on related aryl halides indicate that the SNAr mechanism typically proceeds in a two-step process: nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group. dur.ac.uk The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the electronic and steric environment of the substrate. dur.ac.ukkhanacademy.org For this compound, the presence of the electron-donating N-ethylamino group would generally disfavor SNAr, which is typically accelerated by electron-withdrawing groups. However, under forcing conditions or with strong nucleophiles, substitution can occur.
The reactivity of this compound in nucleophilic substitution is influenced by several factors:
Electronic Effects: The N-ethylamino group donates electron density to the ring, which decreases the electrophilicity of the carbon atom attached to the bromine, thus slowing down the rate of nucleophilic attack.
Steric Effects: The N-ethyl group and the adjacent fluorine atom create steric hindrance around the bromine atom at the C3 position. khanacademy.org This can impede the approach of bulky nucleophiles.
Transition Metal-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom in this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While specific studies on the N-ethyl derivative are sparse, the reactivity of its precursor, 3-bromo-2-fluoroaniline (B1289246), in Suzuki reactions suggests similar utility. google.com
Examples of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst (Example) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent | Pd(dppf)Cl₂ | Biaryl compound |
| Heck Reaction | Alkene | Pd(OAc)₂ | Substituted alkene |
| Buchwald-Hartwig Amination | Amine | Palladium-based catalyst with a phosphine (B1218219) ligand | Di- or tri-substituted aniline (B41778) |
A documented example of a Suzuki coupling reaction with the related compound 3-bromo-2-fluoroaniline involves its reaction with (2-chlorophenyl)boronic acid in the presence of Pd(dppf)₂Cl₂ and K₂CO₃ in a dioxane/water mixture at 100°C. google.com It is highly probable that this compound would undergo similar transformations under comparable conditions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-ethyl-2-fluoroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZRASNXXIGIBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=CC=C1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromo N Ethyl 2 Fluoroaniline and Its Precursors
Strategies for Selective Halogenation of Fluoroanilines
The introduction of a bromine atom onto a fluoroaniline (B8554772) ring requires careful consideration of the directing effects of both the amino (-NH₂) and fluoro (-F) substituents. The strongly activating ortho-, para-directing nature of the amino group often complicates the synthesis of specific isomers.
Direct bromination of 2-fluoroaniline (B146934) presents a significant regioselectivity challenge. The powerful ortho-, para-directing influence of the amine group typically directs the incoming electrophile to the positions ortho and para to it (the 4- and 6-positions), making the synthesis of the 3-bromo isomer via this route difficult. Research shows that direct bromination of 2-fluoroaniline overwhelmingly favors the formation of 4-bromo-2-fluoroaniline (B1266173). researchgate.netgoogle.combeilstein-journals.org
Due to these regiochemical hurdles, a more effective and common strategy for synthesizing 3-bromo-2-fluoroaniline (B1289246) involves an alternative precursor: 3-bromo-2-fluoronitrobenzene. In this approach, the desired substitution pattern is established on the benzene (B151609) ring prior to the formation of the aniline (B41778). The synthesis is achieved by the chemical reduction of the nitro group of 3-bromo-2-fluoronitrobenzene. A typical procedure uses tin(II) chloride and hydrochloric acid in a solvent like dioxane to reduce the nitro group, yielding 3-bromo-2-fluoroaniline in high purity (95% yield). chemicalbook.com
While direct bromination is not ideal for the 3-bromo isomer, studies on the selective synthesis of the 4-bromo isomer highlight the critical role of reaction conditions and catalysts in controlling regioselectivity in fluoroanilines. By carefully selecting reagents, catalysts, and solvents, high yields of a single isomer can be achieved.
For instance, using copper(II) bromide (CuBr₂) as both the bromine source and oxidant in an ionic liquid solvent provides excellent para-selectivity. This method, when applied to 2-fluoroaniline, yields 4-bromo-2-fluoroaniline with high efficiency. researchgate.netbeilstein-journals.org Similarly, a copper-catalyzed oxidative bromination system demonstrates how catalyst choice influences the outcome. thieme-connect.comsci-hub.se The conditions for these para-selective reactions are summarized in the table below.
| Precursor | Brominating System | Catalyst | Solvent | Conditions | Major Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|---|---|
| 2-Fluoroaniline | CuBr₂ | None (CuBr₂ acts as reagent) | 1-hexyl-3-methylimidazolium bromide (Ionic Liquid) | Room Temperature, 0.5 h | 4-Bromo-2-fluoroaniline | 91% Yield | researchgate.netbeilstein-journals.org |
| 2-Fluoroaniline | NaBr / Na₂S₂O₈ | CuSO₄·5H₂O (25 mol%) | CH₃CN / H₂O | 7°C to 25°C, 24 h | 4-Bromo-2-fluoroaniline | 63% Yield (85:15 mono:di-bromo) | thieme-connect.comsci-hub.se |
| 2-Fluoroaniline | N-bromoamide (e.g., Dibromantin) | None | Dimethylformamide | -23°C to -34°C | 4-Bromo-2-fluoroaniline | High yield of 4-bromo isomer | google.com |
These findings underscore that while direct access to 3-bromo-2-fluoroaniline is challenging, the principles of catalyst and condition optimization are well-established for directing bromination in fluoroaniline systems, primarily toward the para-position.
A highly practical method for the bromination of anilines that avoids the need for protecting the amino group involves copper-catalyzed oxidative bromination. thieme-connect.comsci-hub.se This approach is notable for its use of free anilines as substrates. A typical procedure involves treating the aniline with sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) in the presence of a catalytic amount of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O). thieme-connect.comsci-hub.se
The reaction is generally conducted in a mixture of acetonitrile (B52724) (CH₃CN) and water at temperatures ranging from 7°C to 25°C. thieme-connect.comsci-hub.se This system is effective for a range of substituted anilines and is scalable, making it a practical choice for industrial applications. sci-hub.se The proposed mechanism suggests the in-situ generation of a bromonium ion (Br⁺) as the active electrophile, rather than a radical species. thieme-connect.com This method provides high regioselectivity, typically favoring para-bromination for ortho-substituted anilines. sci-hub.se
Methods for N-Ethylation of Bromo-Fluoroanilines
Once the 3-bromo-2-fluoroaniline precursor is obtained, the final step is the introduction of an ethyl group to the nitrogen atom. This is typically achieved through N-alkylation reactions.
Two principal routes are employed for the N-ethylation of anilines. The classical approach is a direct Sₙ2 reaction using an ethylating agent such as ethyl iodide or ethyl bromoacetate. psu.eduresearchgate.net This method involves the nucleophilic attack of the aniline's amino group on the electrophilic ethyl source. While effective, this process can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. psu.edu
A more modern and atom-economical alternative is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govrsc.org This strategy uses ethanol (B145695) as the ethylating agent, catalyzed by a transition metal complex. The reaction proceeds by the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final N-ethylated amine, with water being the only byproduct. nih.govresearchgate.net This method is considered a green chemistry approach due to its high atom economy and the use of readily available, non-toxic alcohols. rsc.org
The efficiency and selectivity of N-ethylation reactions are highly dependent on the catalytic system and reaction conditions. For classical alkylations with ethyl halides, the choice of solvent can be critical. Using ionic liquids as the reaction medium has been shown to improve selectivity for the desired N-monoalkylated product by mitigating over-alkylation, particularly when the reaction is conducted at lower temperatures (e.g., 0°C). psu.edu
For the borrowing hydrogen strategy, a variety of catalytic systems have been developed. Ruthenium and iridium-based complexes are among the most effective and widely studied catalysts for this transformation. nih.govrsc.orgnih.gov More recently, catalysts based on more abundant and cost-effective base metals, such as cobalt, have been developed. rsc.org Optimization of conditions often involves selecting the appropriate catalyst, a base (such as potassium tert-butoxide), a solvent (like toluene), and the reaction temperature to achieve high yields of the desired secondary amine. nih.gov
| Alkylation Method | Catalyst/System | Alkylating Agent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Classical Sₙ2 | None (Base often used) | Ethyl Iodide | Ionic Liquid solvent, 0-25°C | Good selectivity in specific ionic liquids | psu.edu |
| Borrowing Hydrogen | Ru-based complex | Ethanol | t-BuOK base, Toluene, 25-70°C | High atom economy, mild conditions | nih.gov |
| Borrowing Hydrogen | Co-based MOF | Benzyl Alcohol (example) | Base, high temperature | Cost-effective heterogeneous catalyst | rsc.org |
| Vapor Phase Alkylation | Acidic Zeolite (e.g., S-115) | Methanol (example) | Vapor phase, 250-350°C | High selectivity for N-alkylation | google.com |
Convergent and Divergent Synthetic Approaches to the Target Compound
The construction of 3-Bromo-N-ethyl-2-fluoroaniline can be envisioned through either a convergent or a divergent synthetic plan. A convergent approach would involve the synthesis of two or more complex fragments that are then joined together in the final steps. In contrast, a divergent approach starts with a common intermediate that is then elaborated through different reaction pathways to yield the final product. For a molecule of this complexity, sequential functionalization of a simpler aniline precursor is a common and logical strategy.
Sequential functionalization offers a high degree of control over the introduction of each substituent. This step-by-step approach allows for the careful management of reaction conditions to achieve the desired regiochemistry. Two primary sequential routes are plausible for the synthesis of this compound.
Route 1: Ethylation followed by Bromination
This strategy commences with the N-ethylation of 2-fluoroaniline, followed by the regioselective bromination of the resulting N-ethyl-2-fluoroaniline.
Step 1: Synthesis of N-ethyl-2-fluoroaniline: The ethylation of 2-fluoroaniline can be achieved by reacting it with an ethylating agent such as ethyl bromide in the presence of a base. This is a standard nucleophilic substitution reaction where the amino group of the aniline acts as the nucleophile.
Step 2: Bromination of N-ethyl-2-fluoroaniline: The subsequent step is the electrophilic bromination of the N-ethyl-2-fluoroaniline intermediate. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents: the ethylamino group (-NHCH₂CH₃) and the fluorine atom. Both the amino group and halogens are ortho-, para-directing groups. vaia.comopenstax.org The powerful activating and ortho-, para-directing effect of the amino group would likely dominate, directing the incoming electrophile (bromine) to the positions ortho and para to it. However, achieving selective bromination at the 3-position (meta to the amino group) would be challenging and may require specific brominating agents or reaction conditions to overcome the strong directing influence of the amino group. google.com
Route 2: Bromination and Reduction followed by Ethylation
An alternative and potentially more regioselective approach involves introducing the bromo and fluoro groups onto the aromatic ring first, followed by the formation of the ethylamino group.
Step 1: Synthesis of 3-Bromo-2-fluoroaniline: This key precursor can be synthesized from 3-bromo-2-fluoronitrobenzene. chemicalbook.com The synthesis involves the reduction of the nitro group to an amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium. chemicalbook.com
Step 2: Ethylation of 3-Bromo-2-fluoroaniline: The final step is the N-ethylation of 3-bromo-2-fluoroaniline. Similar to the ethylation of 2-fluoroaniline, this can be accomplished using an ethylating agent like ethyl iodide or ethyl chloride in the presence of a suitable base such as potassium carbonate.
The following table outlines the reaction steps for the synthesis of 3-bromo-2-fluoroaniline:
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | 3-bromo-2-fluoronitrobenzene | tin(II) chloride, 1 N hydrochloric acid, dioxane, 2h stirring | 3-Bromo-2-fluoroaniline | 95% | chemicalbook.com |
Interactive Data Table: Synthesis of 3-Bromo-2-fluoroaniline
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield (%) |
| 3-bromo-2-fluoronitrobenzene | tin(II) chloride, HCl | dioxane | 2 hours | 3-Bromo-2-fluoroaniline | 95 |
While sequential synthesis provides good control, one-pot and multi-component reactions (MCRs) are highly desirable from an efficiency and sustainability perspective, as they reduce the number of synthetic steps and purification procedures. beilstein-journals.org
One-Pot Reductive Amination and Halogenation
A hypothetical one-pot synthesis could involve the reductive amination of 2-fluoro-3-bromobenzaldehyde with an ethylamine (B1201723) source, followed by in-situ reduction of the resulting imine. However, the synthesis of the starting aldehyde itself would require multiple steps.
A more plausible one-pot approach could start from 2-fluoroaniline. A one-pot reductive amination with acetaldehyde (B116499) in the presence of a reducing agent would yield N-ethyl-2-fluoroaniline. Subsequent addition of a brominating agent to the same reaction vessel could then lead to the final product. The challenge in this approach remains the regioselective bromination.
Multi-Component Reaction Approaches
Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer an elegant route to complex molecules. researchgate.net While a specific MCR for the synthesis of this compound is not documented, one could envision a conceptual design based on known MCRs.
For instance, a modified Ugi or Passerini reaction could potentially be explored. A hypothetical Ugi-type reaction could involve the condensation of 3-bromo-2-fluorobenzaldehyde, ethylamine, an isocyanide, and a carboxylic acid. The resulting Ugi product could then be chemically modified to yield the target aniline. However, this remains a theoretical proposition and would require significant research and development.
The development of one-pot and multi-component syntheses for highly substituted anilines like this compound is an active area of research, aiming to provide more efficient and environmentally benign synthetic routes. rsc.orggoogle.com
Reaction Pathways and Mechanisms of 3 Bromo N Ethyl 2 Fluoroaniline
Transition Metal-Catalyzed Cross-Coupling Reactions of 3-Bromo-N-ethyl-2-fluoroaniline
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Aminations)
Palladium-catalyzed reactions are among the most powerful tools for functionalizing aryl halides like this compound. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are prime examples of its utility.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester. For a substrate like this compound, this reaction would replace the bromine atom with an aryl, heteroaryl, alkenyl, or alkyl group. Research on similar ortho-bromoanilines demonstrates that these couplings proceed efficiently, even with the aniline (B41778) nitrogen being unprotected. nih.gov The reaction is tolerant of various functional groups and can be performed on fluorinated analogs. nih.gov Typical conditions involve a palladium catalyst such as Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0), a base like potassium carbonate or cesium carbonate, and a solvent system like toluene/water or THF/water. nih.govresearchgate.netunimib.it
The Buchwald-Hartwig amination is a cornerstone for forming carbon-nitrogen bonds. organic-chemistry.org This reaction would couple this compound with another amine, or it could involve the N-ethylaniline moiety itself in an intermolecular or intramolecular fashion. While specific examples with this exact substrate are not prevalent, the extensive scope of the Buchwald-Hartwig reaction on a vast range of aryl bromides, including functionalized anilines and pyridines, supports its applicability. chemspider.comnih.gov The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand (e.g., BINAP), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu). chemspider.com
Below is a table summarizing typical conditions for Suzuki-Miyaura reactions with substrates analogous to this compound.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Ref |
| 2-Bromoaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 95% | nih.gov |
| 2-Bromo-5-fluoroaniline | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 89% | nih.gov |
| 4-Bromo-2-methylaniline | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 40% | nih.gov |
| 3-Bromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | 98% | unimib.it |
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type C-N Bond Formations)
The Ullmann reaction is a classical copper-catalyzed method for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. organic-chemistry.org The traditional Ullmann condensation requires harsh conditions, often involving high temperatures (over 200°C) and stoichiometric amounts of copper. organic-chemistry.org However, modern advancements have led to the development of ligand-accelerated Ullmann-type reactions that proceed under much milder conditions.
For this compound, an Ullmann-type reaction could be used to couple the aryl bromide with various nitrogen nucleophiles, such as amides, carbamates, or N-heterocycles. These reactions are typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and a base. nih.gov Ligands like 1,10-phenanthroline, picolinic acid, or various diamines have been shown to be effective in promoting these couplings, allowing for lower reaction temperatures and broader substrate scope. nih.gov This method provides a valuable alternative to palladium-catalyzed aminations, especially for specific substrate combinations where palladium catalysis may be less effective.
Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination Steps
The mechanisms of palladium-catalyzed coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are well-understood and proceed through a common catalytic cycle. This cycle involves three key steps:
Transmetalation : In the Suzuki-Miyaura reaction, the next step is transmetalation. The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. This forms a new palladium(II) intermediate, [L₂Pd(Ar)(R)], and a boron-halide salt. libretexts.org In the Buchwald-Hartwig amination, the amine nucleophile coordinates to the palladium(II) complex, and subsequent deprotonation by the base forms a palladium-amido complex.
Reductive Elimination : This is the final, product-forming step. The two organic ligands (Ar and R or NHR) on the palladium(II) center couple, forming the desired product (Ar-R or Ar-NHR). This process reduces the palladium from the +2 to the 0 oxidation state, thereby regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The efficiency and success of these coupling reactions are highly dependent on the choice of ligands, base, and solvent, which influence the rates of each step in the catalytic cycle.
Cyclization Reactions Employing this compound Derivatives
Derivatives of this compound are excellent starting materials for constructing various nitrogen-containing heterocyclic systems. The strategic positioning of the reactive bromine handle and the nucleophilic nitrogen atom allows for a range of intramolecular cyclization strategies.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Indolines, Quinolines, Imidazoles)
The synthesis of complex heterocyclic structures is a major focus of medicinal and materials chemistry. Derivatives of this compound can be elaborated into precursors for these valuable scaffolds.
Indolines : Indolines can be synthesized from ortho-haloaniline derivatives through various catalytic pathways. For instance, a derivative of this compound could first undergo a Suzuki or Heck coupling to introduce an alkene at the bromine position. Subsequent intramolecular C-N bond formation, often catalyzed by palladium, can lead to the formation of the indoline (B122111) ring system. rsc.orgorganic-chemistry.org Alternatively, palladium-catalyzed intramolecular C-H amination is a modern approach to synthesizing indolines from N-protected phenethylamine (B48288) derivatives. organic-chemistry.org
Quinolines : Quinolines are widely synthesized using methods that involve the cyclization of aniline precursors. The Gould-Jacobs reaction, for example, starts with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a heat-induced cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline (B1666331). wikipedia.org Aniline derivatives with various substituents are amenable to this reaction, suggesting that this compound could serve as a precursor to highly substituted quinoline (B57606) systems. researchgate.netnih.gov
Imidazoles and other N-Heterocycles : The versatility of the bromine atom allows for its conversion into other functional groups that can participate in cyclization reactions. For example, coupling with an appropriate partner can introduce a side chain that, along with the N-ethylamino group, can be used to construct imidazole, benzimidazole, or other heterocyclic rings. organic-chemistry.org
Exploration of Intramolecular Annulation Mechanisms (e.g., Aza-Heck, Gould-Jacobs Type)
The construction of heterocyclic rings from linear precursors is governed by specific reaction mechanisms.
Gould-Jacobs Type Mechanism : This mechanism for quinoline synthesis begins with a nucleophilic attack from the aniline nitrogen onto the electrophilic carbon of an ethoxymethylenemalonate derivative, followed by the elimination of ethanol (B145695) to form a vinylogous amide intermediate. wikipedia.org The crucial step is a thermal, 6-electron electrocyclization onto the benzene (B151609) ring, which forms the new heterocyclic ring. Subsequent tautomerization yields the stable 4-hydroxyquinoline product. wikipedia.org This pathway is particularly effective for anilines bearing electron-donating groups at the meta-position relative to the amine. wikipedia.org
Aza-Heck Mechanism : The aza-Heck reaction is a powerful method for synthesizing nitrogen heterocycles. rsc.org In contrast to the standard Heck reaction that forms C-C bonds, the aza-Heck reaction forms a C-N bond. The reaction typically involves an intramolecular cyclization of an alkene onto a palladium-nitrene or related palladium(II)-amido intermediate. rsc.orgresearchgate.net To employ this mechanism using this compound, the molecule would need to be modified. First, an alkene-containing side chain would be installed, for example, via a Sonogashira coupling followed by partial reduction. The N-ethylamino group would then be converted into a suitable precursor for the aza-Pd(II) intermediate, such as an N-acyloxy or N-tosyloxy amine. In the presence of a Pd(0) catalyst, oxidative addition into the N-O bond would generate the key aza-Pd(II) species, which then undergoes intramolecular migratory insertion with the pendant alkene to form the heterocyclic ring. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Bromo-N-ethyl-2-fluoroaniline, confirming the connectivity of atoms and providing insights into the molecule's conformation.
A full assignment of the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals requires a suite of one- and two-dimensional NMR experiments.
¹H NMR: This spectrum would confirm the presence of all protons. It would feature signals for the ethyl group—a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. Additionally, a signal for the secondary amine (N-H) proton and three distinct signals for the aromatic protons would be observed in the downfield region.
¹³C NMR: The spectrum would show eight distinct carbon signals: two for the ethyl group and six for the substituted benzene (B151609) ring. The carbon atoms directly bonded to the electronegative fluorine, nitrogen, and bromine atoms would have their chemical shifts significantly influenced.
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift and multiplicity providing information about its electronic environment and coupling to nearby protons.
COSY (Correlation Spectroscopy): This 2D experiment establishes ¹H-¹H coupling correlations. It would definitively link the ethyl group's methylene and methyl protons. In the aromatic region, it would show correlations between adjacent protons (H-4 to H-5, and H-5 to H-6), confirming their positions relative to each other.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign each aromatic and ethyl carbon signal to its attached proton(s). The C-2, C-3, and C-1 carbons, having no attached protons, would be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary (non-protonated) carbons and piecing together the molecular framework. Key correlations would include the N-H and -CH₂ protons to the C-1 and C-2 carbons, and the aromatic protons to their neighboring carbons, thus confirming the substitution pattern on the aromatic ring.
The precise chemical shifts (δ) and coupling constants (J) are diagnostic of the electronic environment and spatial relationships between nuclei.
The introduction of the electron-donating N-ethyl group is expected to cause a slight upfield shift for the aromatic protons compared to the parent 3-bromo-2-fluoroaniline (B1289246), for which aromatic proton signals appear as a multiplet between δ 6.70-6.83 ppm. chemicalbook.com The ethyl group protons are anticipated in the aliphatic region. The electronegative fluorine and bromine atoms, along with the amino group, dictate the chemical shifts of the aromatic carbons. Crucially, the magnitude of the carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) provides definitive evidence for the regiochemistry.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Key Coupling Constants (Hz) |
|---|---|---|---|---|
| N-H | ¹H | ~3.5 - 4.5 | Broad Singlet (or Triplet) | Coupling to -CH₂ may be observed |
| N-CH₂ | ¹H | ~3.1 - 3.4 | Quartet (q) | ³J(HH) ≈ 7.2 |
| -CH₃ | ¹H | ~1.2 - 1.4 | Triplet (t) | ³J(HH) ≈ 7.2 |
| H-4 | ¹H | ~6.8 - 7.0 | Triplet or dd | ³J(HH) ≈ 8.0, ⁴J(HF) ≈ 6-8 |
| H-5 | ¹H | ~6.6 - 6.8 | Multiplet (m) | ³J(HH) ≈ 8.0 |
| H-6 | ¹H | ~7.0 - 7.2 | Triplet or dd | ³J(HH) ≈ 8.0, ³J(HF) ≈ 8-10 |
| C-1 | ¹³C | ~145 - 150 | Doublet (d) | ²J(CF) ≈ 12-15 |
| C-2 | ¹³C | ~150 - 155 | Doublet (d) | ¹J(CF) ≈ 240-250 |
| C-3 | ¹³C | ~110 - 115 | Doublet (d) | ²J(CF) ≈ 20-25 |
| C-4 | ¹³C | ~128 - 132 | Doublet (d) | ³J(CF) ≈ 3-5 |
| C-5 | ¹³C | ~118 - 122 | Singlet or small d | ⁴J(CF) ≈ 1-3 |
| C-6 | ¹³C | ~124 - 128 | Doublet (d) | ³J(CF) ≈ 4-6 |
| N-CH₂ | ¹³C | ~38 - 42 | Singlet | - |
| -CH₃ | ¹³C | ~13 - 16 | Singlet | - |
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups and bond types.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The presence of halogen atoms influences the spectrum, with C-X stretching vibrations appearing in the fingerprint region. spectroscopyonline.com
Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium, may be broad |
| C-H Stretch (Aromatic) | Aryl C-H | 3000 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2980 | Medium to Strong |
| C=C Stretch | Aromatic Ring | 1580 - 1610, 1450 - 1500 | Medium to Strong |
| C-N Stretch | Aryl Amine | 1250 - 1340 | Strong |
| C-F Stretch | Aryl Fluoride | 1200 - 1270 | Strong |
| C-Br Stretch | Aryl Bromide | 550 - 650 | Medium to Strong |
The ortho-positioning of the fluorine atom relative to the N-ethylamino group allows for the formation of an intramolecular hydrogen bond (N-H···F). This interaction significantly influences the N-H stretching vibration. nih.gov Instead of a sharp band around 3450 cm⁻¹, a broader and red-shifted band (lower wavenumber) would be expected, which is a hallmark of hydrogen bonding. nih.gov The strength and nature of this bond can be studied by analyzing the position and shape of this band, providing insight into the preferred conformation of the molecule in different physical states or solvents.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum is dominated by the π-system of the substituted benzene ring. Aniline (B41778) itself shows two primary absorption bands corresponding to π → π* transitions, typically around 230 nm and 280 nm. researchgate.net
For this compound, the substituents on the benzene ring act as auxochromes and chromophores that modify the absorption profile.
Amino Group (-NHEt): This is a strong auxochrome that typically causes a bathochromic (to longer wavelength) and hyperchromic (increase in intensity) shift.
Halogens (Br, F): Halogens also act as auxochromes and can contribute to a bathochromic shift.
Therefore, the π → π* transition bands for this compound are expected to be red-shifted compared to unsubstituted benzene or aniline. The primary absorption maxima would likely be observed in the range of 240-250 nm and 290-310 nm. Analysis of the solvent effect on these bands (solvatochromism) can provide further information about the electronic nature of the ground and excited states. researchgate.netnih.gov
Single-Crystal X-ray Diffraction Analysis
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide a wealth of information about this compound.
To perform this analysis, a suitable single crystal of the compound would need to be grown and subjected to X-ray diffraction. The resulting data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule.
A hypothetical data table summarizing key geometric parameters would look like this:
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-Br | Data not available |
| C-F | Data not available |
| C-N | Data not available |
| N-C(ethyl) | Data not available |
| Bond Angles (°) | |
| C-C-Br | Data not available |
| C-C-F | Data not available |
| C-C-N | Data not available |
| Torsion Angles (°) | |
| C-C-N-C(ethyl) | Data not available |
This table illustrates the specific experimental data that is absent from the scientific record for this compound.
This data would reveal the conformation of the ethyl group relative to the aniline ring and any distortions from ideal geometries caused by the steric and electronic effects of the bromine and fluorine substituents.
Analysis of the crystal packing would reveal the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. This would include identifying any hydrogen bonds (e.g., N-H···F or C-H···F), halogen bonds (e.g., C-Br···N or C-Br···π), and π-π stacking interactions.
Hirshfeld surface analysis would be a powerful tool to visualize and quantify these intermolecular contacts, providing percentages of different types of interactions.
A hypothetical summary of intermolecular interactions would be presented as follows:
| Interaction Type | Distance (Å) | Atoms Involved |
| Hydrogen Bonding | Data not available | Data not available |
| Halogen Bonding | Data not available | Data not available |
| π-π Stacking | Data not available | Data not available |
This table demonstrates the required crystallographic data that is currently unavailable for this compound.
Computational and Theoretical Studies of 3 Bromo N Ethyl 2 Fluoroaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to predict the electronic structure and properties of molecules. For a comprehensive analysis of 3-Bromo-N-ethyl-2-fluoroaniline, the following DFT calculations would be essential.
Geometry Optimization and Energetic Profiles of Conformers
A critical first step in the computational analysis would be to perform a thorough geometry optimization to locate the most stable three-dimensional arrangement of the atoms in this compound. This process involves finding the minimum energy structure on the potential energy surface. Due to the flexible N-ethyl group, multiple conformers are expected, primarily arising from the rotation around the C-N and N-C bonds. The energetic profiles of these conformers would be calculated to identify the global minimum and the relative energies of other low-lying conformers. This information is crucial for understanding the molecule's predominant shape and its influence on reactivity.
A hypothetical data table for the relative energies and key dihedral angles of different conformers of this compound might look as follows:
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-N-C) (°) |
| 1 | 0.00 | 90 |
| 2 | 1.25 | 180 |
| 3 | 2.50 | -90 |
Note: This table is illustrative and not based on actual experimental or calculated data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)
Frontier Molecular Orbital (FMO) theory provides significant insights into a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity. Analysis of the nodal properties (the regions where the orbital phase changes) of the HOMO and LUMO would reveal the preferred sites for electrophilic and nucleophilic attack, respectively.
A prospective data table for the FMO analysis of this compound would include:
| Orbital | Energy (eV) |
| HOMO | -5.80 |
| LUMO | -0.50 |
| HOMO-LUMO Gap | 5.30 |
Note: This table is illustrative and not based on actual experimental or calculated data.
Molecular Electrostatic Potential (MEP) Mapping for Elucidating Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. In the case of this compound, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen and fluorine atoms, indicating their nucleophilic character. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and potentially on the bromine atom, suggesting sites susceptible to nucleophilic attack.
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, one can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and wagging of different functional groups. This analysis would be instrumental in confirming the structure of synthesized this compound and understanding its intramolecular dynamics.
A hypothetical comparison of calculated and experimental vibrational frequencies might be presented as:
| Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode |
| N-H | 3450 | - | Stretching |
| C-N | 1320 | - | Stretching |
| C-Br | 650 | - | Stretching |
| C-F | 1100 | - | Stretching |
Note: This table is illustrative and not based on actual experimental data.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule, going beyond the simple Lewis structure model.
Donor-Acceptor Interactions and Charge Transfer Character within the Molecular Structure
NBO analysis would be employed to investigate the donor-acceptor interactions, also known as hyperconjugation, within the this compound molecule. This involves quantifying the stabilization energies associated with the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. These interactions play a significant role in determining the molecule's stability and conformational preferences. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the aromatic ring would be a key focus, providing insight into the electron-donating nature of the N-ethylamino group.
A summary of potential NBO analysis findings could be tabulated as follows:
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C1-C6) | 45.0 |
| LP(1) N | π(C2-C3) | 15.5 |
| LP(3) Br | σ*(C2-C3) | 2.1 |
Note: This table is illustrative and not based on actual experimental or calculated data.
Analysis of Hybridization and Delocalization Effects on Bonding
A theoretical investigation into this compound would begin with an analysis of its fundamental electronic structure and bonding. Quantum mechanical calculations, typically using Density Functional Theory (DFT), would be employed to determine the optimized molecular geometry and the nature of the atomic orbitals.
The hybridization of the atoms in the aniline (B41778) ring is a key factor in its aromaticity and reactivity. The carbon atoms of the benzene (B151609) ring would exhibit sp² hybridization, forming the characteristic delocalized π-system. The nitrogen atom of the N-ethylamino group is of particular interest. Its hybridization would likely be intermediate between sp² and sp³, a state influenced by a competition between the steric bulk of the ethyl group and the electronic pull of the aromatic ring.
Table 1: Hypothetical Hybridization and Natural Bond Orbital (NBO) Analysis Data (Illustrative data for demonstrating the concept)
| Atom/Group | Hybridization State | Key Orbital Interactions (Donor-Acceptor) | Stabilization Energy (E(2), kcal/mol) |
|---|---|---|---|
| Ring Carbons | ~sp² | π(C-C) -> π*(C-C) | 15-20 |
| Nitrogen (N) | ~sp² | LP(N) -> π*(C1-C6) | 30-40 |
| Fluorine (F) | ~sp³ | LP(F) -> σ*(C1-C2) | 2-4 |
| Bromine (Br) | ~sp³ | LP(Br) -> σ*(C2-C3) | 1-3 |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in mapping out the energetic landscape of a chemical reaction, providing a detailed view of the reaction mechanism. For this compound, one could investigate reactions such as electrophilic aromatic substitution or N-alkylation. The process involves identifying the structures of the reactants, products, any reaction intermediates, and, crucially, the transition states that connect them on the potential energy surface.
By calculating the precise energy of each of these species, the activation energy (Ea) for each step can be determined. The activation energy represents the energetic barrier that must be overcome for a reaction to proceed and is a key determinant of the reaction rate. Comparing the activation energies for different possible reaction pathways allows for the prediction of the most likely mechanism and the expected product distribution. For instance, one could predict the most favorable site for electrophilic attack on the aromatic ring by comparing the activation energies for substitution at each available position.
Table 2: Hypothetical Calculated Energies for a Reaction Pathway (Illustrative data for demonstrating the concept of activation energy calculation for a generic electrophilic substitution)
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | Starting materials |
| Transition State 1 | +15.2 | Energy barrier for the initial attack |
| Intermediate | -5.4 | A temporarily stabilized species |
| Transition State 2 | +8.9 | Energy barrier for the final step |
| Products | -12.1 | Final products of the reaction |
Solvents can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing different species along the reaction coordinate. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate these effects. In this approach, the solvent is modeled as a continuous dielectric medium that surrounds the solute molecule.
By performing the reaction pathway calculations within the PCM framework, one can obtain more realistic energy profiles that reflect the reaction environment. For this compound, the polarity of the molecule would lead to significant interactions with polar solvents. These interactions would likely stabilize charged or highly polar species, such as reaction intermediates and transition states, thereby altering the calculated activation energies and potentially changing the preferred reaction pathway compared to the gas phase.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Inputs
QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. google.comchemscene.com These models rely on numerical descriptors that encode structural information. google.com Computational chemistry is essential for deriving a wide array of these descriptors. For this compound, key descriptors would include:
Electronic Descriptors: Dipole moment, polarizability, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and atomic partial charges.
Steric Descriptors: Molecular volume, surface area, and shape indices.
Topological Descriptors: Indices based on the graph representation of the molecule, describing its connectivity.
These descriptors, once calculated, can serve as the independent variables in a regression model to predict a specific property for a series of related molecules.
A systematic computational study allows for the dissection of how each substituent—the bromo, fluoro, and N-ethyl groups—influences the properties of the aniline scaffold. By comparing the calculated electronic structure and reactivity descriptors of this compound with those of simpler, related molecules (e.g., aniline, 2-fluoroaniline (B146934), N-ethylaniline), the specific contribution of each group can be quantified.
This analysis provides deep insights into the structure-property relationships. For example, it would elucidate how the strong inductive withdrawal of the fluorine atom modulates the electron-donating capacity of the amino group, or how the steric bulk of the ethyl group might influence the planarity of the molecule and, consequently, the delocalization of the nitrogen lone pair. Such insights are invaluable for the rational design of new molecules with tailored properties.
Table 3: Hypothetical Calculated Descriptors for Substituent Effect Analysis (Illustrative data for demonstrating the concept)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Aniline | -5.10 | +0.55 | 1.53 |
| N-ethylaniline | -4.95 | +0.60 | 1.65 |
| 2-Fluoroaniline | -5.35 | +0.40 | 1.80 |
| 3-Bromoaniline | -5.25 | +0.35 | 1.95 |
| This compound | -5.20 | +0.45 | 2.10 |
Advanced Synthetic Applications and Derivative Chemistry
Role as a Versatile Intermediate in Heterocyclic Synthesis
The unique substitution pattern of 3-Bromo-N-ethyl-2-fluoroaniline, with ortho-fluoro, meta-bromo, and N-ethyl groups, makes it a candidate for various cyclization strategies to form heterocyclic systems. The presence of the bromine and amino groups, in particular, are common handles for annulation reactions.
Despite the structural features of this compound suggesting its suitability as a precursor for substituted indoles and quinolines through common annulation methodologies (e.g., Fischer indole (B1671886) synthesis, Friedländer annulation, or palladium-catalyzed cyclizations), a review of the scientific and patent literature did not yield specific examples of its use for these transformations.
The synthesis of more complex fused ring systems and polycycles often relies on starting materials with multiple reaction sites that can undergo sequential or one-pot cyclization reactions. While this compound possesses the necessary functional groups for such transformations, specific instances of its application in the synthesis of fused ring systems or polycycles are not described in the available literature.
Integration into Advanced Chemical Structures and Functional Materials
The incorporation of halogenated and N-alkylated anilines into advanced materials and functional molecules is a common strategy to fine-tune their electronic and physical properties.
The development of ligands for transition metal catalysis often involves the use of substituted anilines as precursors to N-heterocyclic carbenes (NHCs), phosphine (B1218219) ligands, or other coordinating species. However, the use of this compound in the development of ligands for catalysis is not documented in the searched scientific literature.
A recent patent application has disclosed the synthesis of this compound as a key intermediate in the preparation of compounds designed to treat conditions associated with lysophosphatidic acid (LPA) receptor activity. google.com This highlights its role as a precursor for advanced, biologically active chemical structures.
The synthesis of this compound is achieved through the ethylation of 3-bromo-2-fluoroaniline (B1289246). The specifics of this synthesis are detailed in the table below.
| Reaction | Starting Material | Reagent | Solvent | Conditions | Product | Reference |
| N-Ethylation | 3-bromo-2-fluoroaniline | Iodoethane | DMF | 60°C, 12 h | This compound | google.com |
While this demonstrates its utility as a precursor in medicinal chemistry, its application as a monomer or precursor in the broader field of polymer and material science has not been reported in the available literature.
Strategic Synthesis of Analogues for Structure-Reactivity Correlation Studies
The systematic synthesis of analogues of a lead compound is a fundamental approach in medicinal chemistry and materials science to establish structure-activity relationships (SAR) and structure-property relationships. Such studies on analogues of this compound would involve modifying the substituents on the aniline (B41778) ring or the N-alkyl group to probe their influence on reactivity or biological activity. However, specific structure-reactivity correlation studies centered around analogues of this compound have not been reported in the searched literature.
Systematic Variation of Halogenation Pattern for Comparative Analysis
The halogen and its position on the aniline ring are critical determinants of a molecule's physicochemical and pharmacological properties, including its reactivity, lipophilicity, and metabolic stability. A systematic variation of the halogenation pattern of this compound, by replacing the bromine atom with other halogens (chlorine or iodine) or altering the fluorine position, can lead to a library of analogs with fine-tuned properties.
While direct comparative studies on a homologous series of 3-halo-N-ethyl-2-fluoroanilines are not extensively documented in publicly available literature, the synthesis and properties of closely related halogenated 2-fluoroanilines provide valuable insights into the potential impact of such variations.
For instance, 3-Chloro-2-fluoroaniline , an analog of the parent amine of this compound, is a known compound with established properties. chemicalbook.comgoogle.com It is a clear light beige liquid with a boiling point of 214 °C and a density of 1.324 g/mL at 25 °C. google.com The synthesis of this chloro-analog suggests that similar synthetic routes could be employed to produce a range of 3-halo-2-fluoroanilines. These precursors can then be N-alkylated to yield the corresponding N-ethyl derivatives. A patent for the preparation of 3-chloro-2,6-diethylaniline (B1582751) describes a process that could potentially be adapted for the N-ethylation of other halogenated anilines. sigmaaldrich.com
Furthermore, the synthesis of 3-Fluoro-2-iodoaniline and 2-iodoanilines in general has been reported through methods such as decarboxylative iodination of anthranilic acids. beilstein-journals.org A patent also details a preparation method for 2-fluoro-3-iodoaniline, highlighting the feasibility of synthesizing iodo-analogs. google.com The availability of synthetic routes to these varied halogenated anilines opens the door to a systematic investigation of their properties upon N-alkylation.
A comparative analysis of these analogs would likely reveal trends in their physical properties, such as boiling point, melting point, and solubility, as well as their chemical reactivity in further synthetic transformations. Such a study would be invaluable for designing molecules with specific, predictable characteristics for various applications.
| Compound Name | CAS Number | Molecular Formula | Key Properties |
| 3-Chloro-2-fluoroaniline | 2106-04-9 | C₆H₅ClFN | Boiling Point: 214 °C, Density: 1.324 g/mL (at 25 °C) google.com |
| 3-Fluoro-2-iodoaniline | 706752-99-0 | C₆H₅FIN | - |
| 3-Bromo-2-fluoroaniline | 58534-95-5 | C₆H₅BrFN | Used in the synthesis of KRASG12C inhibitors and RIG-1 agonists. chemicalbook.comchemicalbook.com |
Exploration of Different N-Alkyl Substituents for Modulating Properties
The N-alkyl group in aniline derivatives is a key modulator of their properties, influencing factors such as basicity, solubility, and biological activity. In the context of this compound, the N-ethyl group can be systematically replaced with other alkyl groups (e.g., methyl, propyl, butyl) to generate a series of N-alkylated analogs. This exploration allows for the fine-tuning of the molecule's steric and electronic properties.
The synthesis of N-alkylanilines can be achieved through various methods, including the reaction of the corresponding aniline with alcohols in the presence of a catalyst. nih.gov For example, a commercially available Ruthenium complex has been shown to be effective for the N-alkylation of a wide range of aromatic primary amines with various primary alcohols under mild conditions. rsc.org Such methodologies could be readily applied to 3-bromo-2-fluoroaniline to generate a library of N-alkylated derivatives.
The length and branching of the N-alkyl chain can have a significant impact on the molecule's lipophilicity, which is a critical parameter for drug candidates as it affects their absorption, distribution, metabolism, and excretion (ADME) profile. A longer alkyl chain generally increases lipophilicity, which may enhance membrane permeability but could also lead to increased metabolic breakdown.
Furthermore, the steric bulk of the N-alkyl group can influence the conformation of the molecule and its ability to bind to biological targets. By systematically varying the N-alkyl substituent, it is possible to probe the steric requirements of a particular receptor or enzyme active site.
A systematic study of N-alkylated 3-bromo-2-fluoroaniline derivatives would involve the synthesis of a series of analogs and the subsequent evaluation of their physicochemical properties and, where applicable, their biological activity. This would provide a comprehensive structure-activity relationship (SAR) that could guide the design of new compounds with optimized properties for specific applications.
| Alkyl Group | Potential N-Alkylated Derivative | Expected Impact on Properties |
| Methyl | 3-Bromo-N-methyl-2-fluoroaniline | Lower lipophilicity compared to the N-ethyl analog. |
| Propyl | 3-Bromo-N-propyl-2-fluoroaniline | Higher lipophilicity compared to the N-ethyl analog. |
| Isopropyl | 3-Bromo-N-isopropyl-2-fluoroaniline | Increased steric bulk around the nitrogen atom. |
| Butyl | 3-Bromo-N-butyl-2-fluoroaniline | Significantly higher lipophilicity. |
Q & A
Q. What synthetic routes are optimal for preparing 3-Bromo-N-ethyl-2-fluoroaniline with high purity?
- Methodological Answer : A two-step approach is recommended: (i) Bromination : Introduce bromine at the meta position of N-ethyl-2-fluoroaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Monitor reaction progress via TLC . (ii) Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis (compare with analogs like 4-Bromo-2-fluoroaniline, mp 38–41°C ).
Q. How can spectroscopic characterization resolve ambiguities in the structure of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR for substituent effects. The ethyl group’s triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm) distinguish it from methyl analogs. Fluorine’s deshielding effect (~-120 ppm in -NMR) confirms ortho-fluorine placement .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H] at m/z 232.0 (calculated for CHBrFN). Fragmentation patterns (e.g., loss of Br or CH) align with structural analogs in .
Q. What purification techniques minimize byproducts in halogenated aniline derivatives?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures based on solubility data of similar compounds (e.g., 2-Bromo-4-fluoroaniline, d = 1.694 g/cm³ ).
- Distillation : For volatile impurities, fractional distillation under reduced pressure (e.g., bp ~221°C for 2-Bromo-4-fluoroaniline ).
Advanced Research Questions
Q. How do electronic effects of substituents influence regioselectivity in electrophilic substitution reactions of this compound?
- Methodological Answer :
- Mechanistic Analysis : The electron-withdrawing fluoro group directs electrophiles to the para position relative to itself, while the ethyl group’s weak electron-donating effect may compete. DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to predict sites for nitration or sulfonation .
- Experimental Validation : Compare reaction outcomes with 3-Bromo-4-fluoroaniline () to isolate substituent effects.
Q. How can contradictions in -NMR data arising from anisotropic effects be resolved?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d to minimize solvent shifts.
- Cross-Validation : Compare with X-ray crystallography (SHELX-refined structures, ) to correlate chemical shifts with bond angles. For example, the deshielded C-Br peak (δ ~110 ppm) should align with crystallographic C-Br bond lengths (~1.89 Å) .
Q. What strategies optimize crystal structure determination for halogenated anilines using SHELX?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
- Refinement : In SHELXL, apply anisotropic displacement parameters for Br and F atoms. For twinned crystals (common in halogenated aromatics), use the TWIN/BASF commands .
- Validation : Cross-check with CCDC databases for similar structures (e.g., 4-Bromo-3-fluoroaniline, CSD refcode XERTOL ).
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental dipole moments in this compound?
- Methodological Answer :
- Computational Calibration : Re-optimize geometry at the B3LYP/6-311+G(d,p) level, including solvent effects (e.g., chloroform’s dielectric constant, ε = 4.8).
- Experimental Replication : Measure dipole moments via solution-state dielectric spectroscopy, referencing analogs like 3-Bromo-4-fluoroanisole (μ = 2.1 D, ).
Safety & Handling
Q. What protocols mitigate health risks during handling of bromo-fluoroaniline derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
